molecular formula C11H13Cl2N B1461249 [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine CAS No. 760157-03-7

[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Cat. No.: B1461249
CAS No.: 760157-03-7
M. Wt: 230.13 g/mol
InChI Key: YYWKSMGFLAGUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclobutanone under basic conditions to form the intermediate [1-(2,6-dichlorophenyl)cyclobutyl]methanol . This intermediate is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The exact mechanism of action of [1-(2,6-Dichlorophenyl)cyclobutyl]methanamine is not well-documented. it is believed to interact with biological receptors and enzymes , potentially modulating their activity. The compound may also influence cell signaling pathways and gene expression .

Comparison with Similar Compounds

  • [1-(4-Methoxyphenyl)cyclobutyl]methanamine
  • [1-(3-(Trifluoromethyl)phenyl)cyclobutyl]methanamine
  • [1-(4-Bromophenyl)cyclobutyl]methanamine
  • [1-(3-Chlorophenyl)cyclobutyl]methanamine
  • [1-(2-Methoxyphenyl)cyclobutyl]methanamine

Uniqueness:

Properties

IUPAC Name

[1-(2,6-dichlorophenyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2N/c12-8-3-1-4-9(13)10(8)11(7-14)5-2-6-11/h1,3-4H,2,5-7,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWKSMGFLAGUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine
Reactant of Route 2
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine
Reactant of Route 3
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine
Reactant of Route 4
Reactant of Route 4
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine
Reactant of Route 5
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine
Reactant of Route 6
[1-(2,6-Dichlorophenyl)cyclobutyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.